2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-18(14-8-3-2-4-9-14)16(19)12-21(20)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYSJCTCULPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2-Chloro-N-Methyl-N-Phenylacetamide
This method involves reacting 2-chloro-N-methyl-N-phenylacetamide with 2-chlorobenzyl mercaptan under basic conditions.
Procedure :
- A mixture of 2-chloro-N-methyl-N-phenylacetamide (0.01 mol), 2-chlorobenzyl mercaptan (0.01 mol), and potassium hydroxide (0.015 mol) in anhydrous 1,4-dioxane (20 mL) is refluxed for 1 hour.
- The reaction is quenched with ice-water, neutralized with hydrochloric acid, and extracted with dichloromethane.
- Purification via recrystallization from water yields the sulfide as colorless crystals (83% yield).
Key Characterization Data :
Alternative Route via Sulfonylguanidine Intermediate
A less common approach employs benzenesulfonylguanidine as a sulfur source:
- Benzenesulfonylguanidine reacts with 2-chloro-N-methyl-N-phenylacetamide in dioxane under reflux.
- Post-reaction workup similar to the above method yields the sulfide precursor.
Oxidation to Sulfinyl Derivative: Critical Parameters and Methods
Controlled oxidation of the sulfide to the sulfinyl compound requires precise stoichiometry and choice of oxidizing agent to avoid over-oxidation to the sulfone.
Oxidation with Meta-Chloroperbenzoic Acid (m-CPBA)
Procedure :
- Dissolve 2-[(2-chlorobenzyl)sulfanyl]-N-methyl-N-phenylacetamide (0.54 mmol) in dichloromethane (10 mL).
- Add m-CPBA (1.1 equiv) at 0°C and stir for 2 hours.
- Quench with sodium thiosulfate, extract with DCM, and purify via flash chromatography (DCM/MeOH 95:5) to obtain the sulfinyl product.
Yield : ~70–75%.
Hydrogen Peroxide-Mediated Oxidation
Procedure :
- Treat the sulfide (0.5 mmol) with 30% H₂O₂ (2 equiv) in acetic acid (5 mL) at room temperature for 4 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate under reduced pressure.
Yield : ~65–70%.
Table 1: Comparison of Oxidation Methods
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Over-Oxidation Risk |
|---|---|---|---|---|---|
| m-CPBA | DCM | 0°C → RT | 2 h | 75% | Low |
| H₂O₂ | Acetic acid | RT | 4 h | 70% | Moderate |
Mechanistic Insights and Optimization
Sulfide Formation Mechanism
The nucleophilic substitution proceeds via deprotonation of the thiol by KOH, generating a thiolate ion that attacks the electrophilic carbon of 2-chloro-N-methyl-N-phenylacetamide . Steric hindrance from the N-methyl and N-phenyl groups influences reaction kinetics, necessitating reflux conditions.
Oxidation to Sulfoxide
The oxidation mechanism involves electrophilic attack by the oxidizing agent (e.g., m-CPBA) on the sulfur atom, forming a sulfonium ion intermediate. Subsequent rearrangement yields the sulfoxide. Critical factors include:
- Stoichiometry : A 1:1 ratio of sulfide to oxidant minimizes sulfone formation.
- Temperature : Lower temperatures (0°C) favor sulfinyl product selectivity.
Challenges and Solutions
Purification Difficulties
Stereochemical Control
- Problem : Sulfoxidation creates a chiral center, leading to racemic mixtures.
- Solution : Chiral oxidizing agents (e.g., modified Sharpless conditions) or enzymatic resolution may achieve enantiomeric enrichment, though this remains understudied for this compound.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors offer advantages:
- Precision : Tight control over reaction parameters reduces over-oxidation.
- Safety : Minimizes handling of hazardous oxidants like m-CPBA.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potential Therapeutic Properties
- Research indicates that 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have explored its effects on various cancer cell lines, revealing that it may induce apoptosis (programmed cell death) in malignant cells.
Mechanism of Action
- The sulfinyl group may interact with specific enzymes or receptors, altering their activity. This interaction can influence critical biochemical pathways involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
- A study investigating the anticancer effects of similar sulfinamide derivatives found that they exhibited cytotoxicity against several human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways .
Industrial Applications
Use in Fine Chemicals Production
- In industry, this compound is utilized in the production of specialty chemicals. Its ability to act as an intermediate allows for the synthesis of various fine chemicals used in pharmaceuticals, agrochemicals, and other industrial applications.
Environmental Impact Assessment
- The environmental implications of using such compounds are also under investigation. Studies focus on their biodegradability and potential toxicity to aquatic life, which is crucial for regulatory compliance in chemical manufacturing.
Future Research Directions
Exploration of Structure-Activity Relationships (SAR)
- Ongoing research aims to better understand the structure-activity relationships of this compound. By modifying the molecular structure, researchers hope to enhance its biological activity and reduce potential side effects.
Development of Novel Derivatives
- The synthesis of new derivatives could lead to improved therapeutic agents with targeted actions against specific diseases. This approach may involve altering substituents on the benzyl or sulfinyl groups to optimize pharmacological properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfinyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Physicochemical Properties
The sulfinyl group in the target compound distinguishes it from analogs with sulfanyl (-S-), benzothiazolyloxy, or nitro (-NO₂) substituents. Key comparisons include:
Structural and Crystallographic Differences
- Mefenacet : Exhibits dihedral angles of 51.63° and 60.46° between the benzothiazole and phenyl rings, stabilizing the crystal lattice via weak C-H···π interactions .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a twisted nitro group (torsion angles -16.7° and 160.9°) and intermolecular C-H···O hydrogen bonds, enhancing crystallinity .
- Target Compound : Likely adopts a conformation where the sulfinyl group participates in hydrogen bonding, similar to sulfonyl analogs, but with reduced steric hindrance compared to benzothiazolyloxy derivatives.
Key Research Findings and Data Gaps
- Mefenacet’s Herbicidal Efficacy : Demonstrated in rice fields with EC₅₀ values < 1 ppm, attributed to its benzothiazolyloxy moiety .
- Sulfinyl vs. Sulfanyl Stability : Sulfinyl compounds are more prone to oxidation but offer better solubility in polar solvents, critical for formulation .
- Data Gaps: Direct biological or crystallographic data for 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide are absent in the provided evidence.
Biological Activity
2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is a sulfinyl-containing compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfinyl group which is known for its ability to interact with various biological targets. The presence of the chlorobenzyl moiety may influence its pharmacological properties, including solubility and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This interaction can influence various biochemical pathways, contributing to the compound's observed effects.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be fully elucidated .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on substituent groups. For example:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide | High | Moderate |
| 2-[(2-bromobenzyl)sulfinyl]-N-methyl-N-phenylacetamide | Low | High |
This table illustrates how variations in the halogen substituent can affect both antimicrobial and anticancer activities.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened several sulfinamide derivatives, including this compound, against common pathogens. Results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in drug development. The mechanism appears to involve induction of apoptosis in susceptible cells .
- Structure-Activity Relationship (SAR) : Research utilizing quantitative structure-activity relationship (QSAR) models has indicated that the positioning of substituents on the phenyl ring significantly influences both the lipophilicity and biological activity of sulfinamide derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the sulfinyl intermediate via oxidation of a sulfide precursor. Key steps include:
- Sulfide formation : Reacting 2-chlorobenzyl chloride with a thiol-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfinyl oxidation : Using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid to oxidize the sulfide to the sulfoxide .
- Acetamide coupling : Introducing the N-methyl-N-phenylacetamide moiety via nucleophilic substitution or amidation .
Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediates. For final purity, use HPLC or LC-MS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the sulfinyl proton (δ 2.8–3.5 ppm, split due to chirality) and N-methyl groups (δ 2.9–3.1 ppm) .
- ¹³C NMR : Confirm the sulfinyl group (C-S=O at δ 55–60 ppm) and acetamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₅ClNO₂S, exact mass 328.05) .
- IR Spectroscopy : Sulfinyl S=O stretch (~1040 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfinyl-containing compounds like this one?
Methodological Answer:
- Software Tools : Use SHELXTL or Olex2 for structure refinement. The sulfinyl group’s chirality requires careful handling of Flack or Hooft parameters to assign absolute configuration .
- Data Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .
- Case Example : If bond lengths/angles for the sulfinyl group deviate from expected values (S=O: ~1.45 Å, C-S-C: ~97°), re-examine hydrogen bonding or disorder models .
Q. What experimental strategies are recommended for evaluating the compound’s biological activity, particularly its antifungal or anticancer potential?
Methodological Answer:
- Antifungal Assays :
- Use microdilution methods (CLSI M38/M44) against Candida or Aspergillus strains. Compare MIC values to fluconazole controls .
- Assess biofilm inhibition via crystal violet staining .
- Anticancer Screening :
- Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). Include ROS generation assays to probe sulfinyl-mediated oxidative stress .
- Validate selectivity using non-cancerous cell lines (e.g., HEK293) .
Q. How can structural modifications to the sulfinyl or acetamide groups enhance bioactivity or reduce toxicity?
Methodological Answer:
- Sulfinyl Modifications : Replace the 2-chlorobenzyl group with electron-withdrawing substituents (e.g., -CF₃) to stabilize the sulfoxide and improve metabolic resistance .
- Acetamide Tweaks : Introduce bulky aryl groups (e.g., 2-naphthyl) to enhance binding to target proteins. Use molecular docking (AutoDock Vina) to predict interactions .
- Toxicity Mitigation : Replace N-methyl with N-cyclopropyl to reduce hepatotoxicity. Test in vitro CYP450 inhibition assays .
Q. What computational methods are suitable for predicting the compound’s reactivity or metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate sulfinyl group’s oxidation potential and nucleophilic attack sites using Gaussian09 at the B3LYP/6-31G* level .
- ADMET Prediction : Use SwissADME or ADMETlab to predict logP (target ~2.5), CYP2D6 inhibition, and hERG channel binding .
- Metabolic Pathways : Simulate Phase I oxidation (via CYP3A4) and Phase II glucuronidation using MetaSite .
Data Analysis and Reproducibility Challenges
Q. How should researchers address inconsistencies in NMR data for stereoisomers of this chiral sulfinyl compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Confirm purity via optical rotation .
- Dynamic NMR : If sulfinyl inversion is suspected (e.g., coalescence of peaks at elevated temperatures), calculate activation energy using Eyring plots .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?
Methodological Answer:
- Standardized Conditions : Pre-dry solvents (DMF over molecular sieves), control oxidation temperature (±2°C), and use fresh mCPBA .
- Interlab Validation : Share raw spectral data (e.g., Bruker NMR files) via repositories like Zenodo. Include negative controls in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
